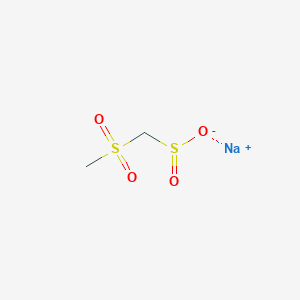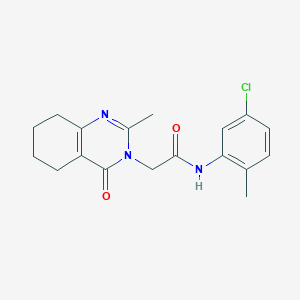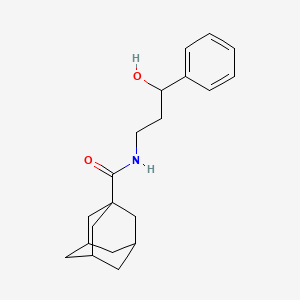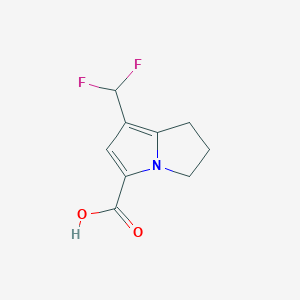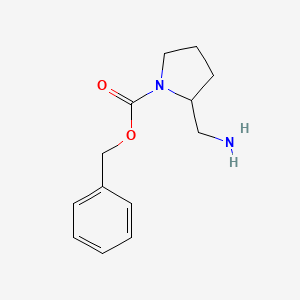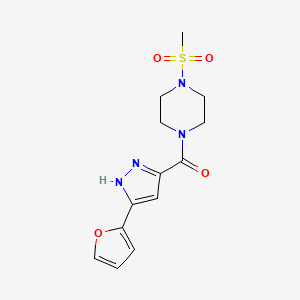![molecular formula C28H27N5O3S B2394247 4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-69-4](/img/structure/B2394247.png)
4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While I couldn’t find the specific synthesis process for your compound, triazoles and quinazolines can be synthesized through various methods. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine2.Chemical Reactions Analysis
The chemical reactions involving triazoles and quinazolines are diverse and depend on the specific substituents present on the rings. For example, reaction of certain compounds with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol and with o-phenylenediamine derivatives afforded the corresponding bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives and bis(quinoxaline) derivatives in good yields3.Physical And Chemical Properties Analysis
The physical and chemical properties of triazoles and quinazolines depend on their specific structure and substituents. Generally, these compounds are stable under normal conditions and can form hydrogen bonds, which makes them capable of interacting with various biological targets.Scientific Research Applications
Synthesis and Characterization
The process of synthesizing compounds related to "4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" involves multiple steps, starting from basic precursors to achieve the desired complex structures. These compounds are synthesized through various chemical reactions, including condensation, cyclization, and Mannich reactions, and are characterized using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectra. The detailed synthesis routes provide a foundation for understanding the chemical behavior and potential modifications to enhance biological activities (Özyanik et al., 2012; Gineinah, 2001).
Antimicrobial and Antibacterial Activities
Compounds within this chemical family have been evaluated for their antimicrobial and antibacterial properties. Studies reveal that some synthesized compounds exhibit good to moderate activity against a variety of microorganisms, suggesting their potential use in developing new antimicrobial agents. These findings highlight the importance of structural modifications to enhance biological activities and provide insights into their mechanism of action against specific pathogens (Özyanik et al., 2012; Bektaş et al., 2007).
Analgesic Activity
Research on the analgesic properties of similar compounds indicates potential applications in pain management. The synthesis of novel pyrazoles and triazoles bearing a quinazoline moiety and their evaluation for analgesic activity demonstrate the compounds' effectiveness in pain relief, suggesting a promising area for further investigation into their use as analgesic agents (Saad et al., 2011).
Medicinal Chemistry Applications
The development of compounds related to "4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" extends to various applications in medicinal chemistry, including the exploration of their potential as antineurotic, antioxidant, and anticancer agents. The synthesis of these compounds and the evaluation of their biological activities contribute to the discovery of new therapeutic agents with improved efficacy and safety profiles (Danylchenko et al., 2016; Gilava et al., 2020).
Safety And Hazards
The safety and hazards associated with triazoles and quinazolines depend on their specific structure and substituents. Some of these compounds have been approved for use in humans and have a good safety profile, while others may have toxic effects. Always refer to the specific safety data sheet (SDS) for each compound.
Future Directions
The future research directions in the field of triazoles and quinazolines are vast. These compounds have shown promising results in various areas of medicinal chemistry, and there is ongoing research to discover new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates4.
Please note that this information is general and may not apply to the specific compound you mentioned. For detailed information about a specific compound, please refer to the relevant scientific literature or consult with a chemist.
properties
IUPAC Name |
4-benzyl-1-[(3-methoxyphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-18(2)29-25(34)21-12-13-23-24(15-21)33-27(32(26(23)35)16-19-8-5-4-6-9-19)30-31-28(33)37-17-20-10-7-11-22(14-20)36-3/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJYYEGITVCYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)OC)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2394164.png)
![N-{4-[3-(4-Bromo-3,5-dimethyl-pyrazol-1-yl)-2-hydroxy-propoxy]-phenyl}-acetamide](/img/structure/B2394165.png)
![3-({4-[2-(3-Fluorophenoxy)ethyl]piperidin-1-yl}carbonyl)-2-(methylthio)pyridine](/img/structure/B2394167.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2394169.png)
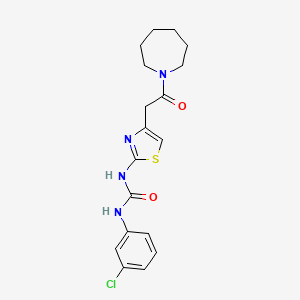

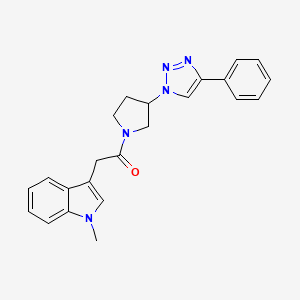
![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2394176.png)
